Methyl-quinolin-8-ylmethyl-amine dihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
Methyl-quinolin-8-ylmethyl-amine dihydrochloride is systematically identified as N-methyl-1-(quinolin-8-yl)methanamine dihydrochloride under IUPAC guidelines. The molecular formula C₁₁H₁₄Cl₂N₂ reflects the incorporation of a quinoline backbone, a methylaminomethyl substituent, and two hydrochloric acid molecules. The CAS registry number 1187933-26-1 provides a unique identifier for this compound in chemical databases.
The structural hierarchy follows:
- Quinoline core : A bicyclic system comprising a benzene ring fused to a pyridine ring.
- Methylaminomethyl group : A -CH₂-NH-CH₃ substituent at the 8-position of the quinoline ring.
- Dihydrochloride salt : Protonation of the primary amine and quinoline nitrogen atoms.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | |
| Molecular Weight | 245.14 g/mol | |
| SMILES | CNCC1=CC=CC2=C1N=CC=C2.Cl.Cl | |
| InChI Key | YXJCYDKXQDQYSM-UHFFFAOYSA-N |
Molecular Geometry and Crystallographic Data
While direct crystallographic data for this compound is not explicitly reported, analogous 8-aminoquinoline derivatives exhibit planar quinoline rings with substituents adopting specific orientations. For example, the crystal structure of 8-azaniumylquinolinium tetrachloridozincate(II) reveals a planar quinoline system stabilized by π-π interactions and hydrogen bonding. In such systems, the quinoline nitrogen and amino groups participate in intermolecular interactions, influencing packing efficiency.
Hypothetically, the dihydrochloride salt would feature:
- Protonated amines : The primary amine (-NH₂CH₃) and quinoline nitrogen (pKₐ ~4.5) bind HCl, forming ionic interactions.
- Crystal packing : Likely stabilized by N–H···Cl and C–H···Cl hydrogen bonds, as observed in related chlorinated quinoline complexes.
Protonation States and Salt Formation Mechanisms
The dihydrochloride salt forms via sequential protonation:
- Primary amine protonation : The methylaminomethyl group’s -NH₂ accepts a proton from HCl, forming -NH₃⁺.
- Quinoline nitrogen protonation : The pyridine-like nitrogen (pKₐ ~4.5) protonates under acidic conditions, yielding a second -NH⁺ site.
This dual protonation enhances solubility in polar solvents, a common trait in pharmaceutical salts. The reaction mechanism involves:
$$ \text{C}{11}\text{H}{12}\text{N}{2} + 2\text{HCl} \rightarrow \text{C}{11}\text{H}{14}\text{Cl}{2}\text{N}_{2} $$
Stoichiometric HCl ensures complete salt formation, as confirmed by elemental analysis in related compounds.
Comparative Analysis with Structural Analogs
This compound shares functional groups with 8-aminoquinoline derivatives but differs in substitution patterns:
Structural impacts :
- Electron-donating groups : The methylaminomethyl side chain increases electron density at C8, altering reactivity in electrophilic substitutions.
- Salt vs. free base : The dihydrochloride form improves bioavailability compared to neutral 8-aminoquinoline derivatives.
Quinoline analogs like N-methyl-1-(quinolin-8-yl)methanamine (free base) exhibit reduced polarity, underscoring the dihydrochloride’s utility in aqueous formulations.
Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;/h2-7,12H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJCYDKXQDQYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-quinolin-8-ylmethyl-amine dihydrochloride typically involves the reaction of quinoline derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl-quinolin-8-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Scientific Research Applications
Methyl-quinolin-8-ylmethyl-amine dihydrochloride is utilized across multiple scientific domains:
-
Chemistry
- Organic Synthesis : The compound serves as a reagent and building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions .
- Chemical Reactions : It participates in reactions with oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride, leading to the formation of various derivatives.
-
Biology
- Antimicrobial Properties : Studies indicate that similar quinoline structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported between 4–16 µg/mL against drug-resistant strains .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties, particularly its ability to induce oxidative stress in multidrug-resistant cancer cells by forming redox-active metal complexes . The mechanism involves enzyme inhibition, disrupting DNA replication processes crucial for cancer cell survival.
- Medicine
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of this compound showed promising results against various bacterial strains. The compound demonstrated significant activity at low concentrations, indicating its potential as an effective antimicrobial agent.
Anticancer Mechanism Investigation
Research on the anticancer mechanisms of this compound revealed that it selectively targets multidrug-resistant cancer cells by inducing oxidative stress through metal-binding properties. This study highlights the compound's potential in developing treatments for resistant cancer types .
Mechanism of Action
The mechanism of action of Methyl-quinolin-8-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine Dihydrochloride (CAS: 1094492-24-6)
- Molecular Formula : C₁₂H₁₆Cl₂N₂O
- Molecular Weight : 275.17 g/mol
- Key Differences: Substitution Pattern: Features an ethoxyethylamine side chain instead of a methylamine group at the quinoline 8-position. Functional Groups: Contains an ether oxygen, enhancing hydrogen-bonding capacity compared to the target compound.
- Applications: Likely used in organic synthesis due to its bifunctional (amine and ether) reactivity. Limited data on biological activity are available .
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine Dihydrochloride (CAS: 1354952-33-2)
[2-(Quinolin-8-yloxy)ethyl]amine Dihydrochloride (CAS: 801167-08-8)
- Molecular Formula : C₁₁H₁₂Cl₂N₂O
- Molecular Weight : 267.14 g/mol
- Key Differences: Linkage: Oxygen atom bridges the quinoline and ethylamine groups, creating a distinct electronic profile.
- Applications : The ether linkage could stabilize metal complexes, suggesting utility in catalysis or materials science .
5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride (CAS: 1187929-87-8)
- Molecular Formula : C₉H₁₄Cl₂N₂
- Molecular Weight : 221.13 g/mol
- Key Differences: Saturation: Fully hydrogenated quinoline core, increasing flexibility and altering solubility. Simpler Structure: Smaller molecular framework compared to the target compound.
- Applications: Potential use in chelation therapy or as a building block for heterocyclic pharmaceuticals .
Structural and Functional Analysis
Molecular Weight and Solubility Trends
- The target compound (245.15 g/mol) falls within the mid-range of molecular weights compared to analogs (221.13–275.17 g/mol).
- Oxygen-containing derivatives (e.g., CAS 1094492-24-6) exhibit higher polarity, likely improving aqueous solubility, while hydrogenated analogs (e.g., CAS 1354952-33-2) may display enhanced lipid solubility .
Pharmacological Implications
- Quinoline Core: Shared across all compounds, this moiety is associated with antimicrobial, antimalarial, and anticancer activities.
- Amine Functionality : The dihydrochloride salt form enhances stability and solubility, critical for formulation in drug delivery systems .
Biological Activity
Methyl-quinolin-8-ylmethyl-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a quinoline ring system combined with a methylamine group. The molecular formula is with a molecular weight of approximately 245.14 g/mol. It typically appears as a light yellow solid and is soluble in various solvents, making it suitable for diverse experimental applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription processes, which is crucial in its antimicrobial and antimalarial effects.
- Metal Binding : Similar to other quinoline derivatives, it may exhibit metal-binding properties that contribute to its selective toxicity against certain cancer cells by inducing oxidative stress through redox-cycling mechanisms .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies indicate that compounds with similar quinoline structures possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported between 4–16 µg/mL, indicating potent activity against drug-resistant strains .
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. Its derivatives have been tested against various cancer cell lines, demonstrating IC50 values that suggest enhanced cytotoxicity compared to standard chemotherapy agents like cisplatin. For example, some derivatives displayed IC50 values ranging from 5–19 mM against MCF-7 cells, significantly more potent than traditional treatments .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. The following table summarizes findings from various studies on related compounds:
| Compound Type | Activity Type | IC50 Values (µM) | Remarks |
|---|---|---|---|
| Quinoline Derivatives | Antimicrobial | 2.68 - 15.98 | Varying side chains impact effectiveness |
| 8-Hydroxyquinoline Derivatives | Anticancer | 5 - 30 | More selective towards cancer cells |
| Mannich Bases | Multidrug Resistance | Varies | Metal-chelating properties enhance activity |
Case Studies
- Antimicrobial Efficacy : A study involving derivatives of this compound showed promising results against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Cancer Cell Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa, A549), outperforming conventional agents in selectivity and potency .
- Metal Binding and Toxicity : Research indicated that the metal-binding properties of similar quinoline derivatives could lead to selective toxicity in multidrug-resistant cancer cells by depriving them of essential metals like iron .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl-quinolin-8-ylmethyl-amine dihydrochloride?
The synthesis of quinoline derivatives often involves Vilsmeier-Haack-type reagents for formylation or acetylation at specific positions. For example, MSCL-DMF/DMAC systems enable efficient chlorination and functionalization of quinolines at the 2- and 3-positions . Additionally, nickel(II)-catalyzed reactions or deuterium labeling (e.g., methylamine-d5DCl) can introduce isotopic labels for mechanistic studies or tracer experiments . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and verifying intermediates via NMR or LC-MS.
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
SHELXL is the gold standard for small-molecule crystallographic refinement. Use HKLF 4 format for data input, apply restraints for disordered atoms, and validate hydrogen bonding networks with PLATON . For dihydrochloride salts, confirm chloride ion placement via Fourier difference maps and refine occupancy ratios if counterions are partially disordered.
Q. What analytical techniques are suitable for assessing purity and salt stoichiometry?
Combustion elemental analysis (C, H, N, Cl) validates stoichiometry, while ion chromatography quantifies free chloride ions. For deuterated analogs (e.g., methyl-d3-amine hydrochloride), isotope-enriched masses are confirmed via high-resolution mass spectrometry (HRMS) . Pair HPLC with charged aerosol detection (CAD) for non-UV-active impurities .
Q. Why is the dihydrochloride form preferred over hydrochloride in some pharmacological studies?
Dihydrochloride salts (2:1 base-to-HCl ratio) enhance aqueous solubility and stability for in vivo applications. For example, octenidine dihydrochloride maintains cationic antimicrobial activity by binding bacterial membranes without cytotoxicity . Confirm salt integrity via pH-solubility profiling and differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can molecular docking predict interactions between this compound and biological targets?
AutoDock Vina is recommended for docking studies. Prepare the ligand in its protonated state (accounting for dihydrochloride dissociation at physiological pH) and optimize the receptor grid to include active-site water molecules. Use the AMBER force field for energy minimization and validate binding poses with molecular dynamics (MD) simulations . Compare results to known LSD1 inhibitors (e.g., bomedemstat dihydrochloride) to infer epigenetic modulation mechanisms .
Q. What experimental designs address contradictions in reported antimicrobial efficacy of quinoline-based dihydrochlorides?
Conduct time-kill assays against P. aeruginosa biofilms under varying pH (4–8) and salt concentrations (0.1–1 M NaCl). Use octenidine dihydrochloride as a positive control, and assess membrane disruption via LIVE/DEAD staining . For contradictory results, evaluate strain-specific efflux pump activity (e.g., MexAB-OprM overexpression) using RT-qPCR .
Q. How do degradation pathways of dihydrochloride salts impact formulation stability?
Accelerated stability studies (40°C/75% RH, 6 months) coupled with GC-FID or LC-MS/MS identify hydrolytic or oxidative byproducts. For example, dansyl chloride derivatization detects primary amine degradation products . Adjust excipient ratios (e.g., antioxidants like ascorbic acid) to mitigate free radical-mediated decomposition.
Q. What crystallographic challenges arise when resolving polymorphs of dihydrochloride salts?
Polymorphism is common due to chloride ion packing variability. Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. For twinned crystals, use SHELXL TWIN commands and compare energy frameworks (CrystalExplorer) to identify thermodynamically stable forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
